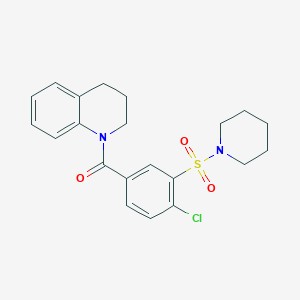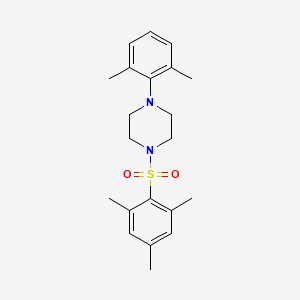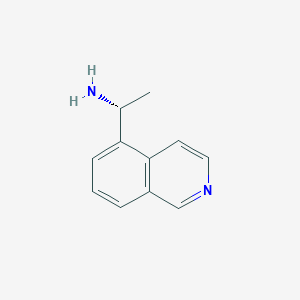![molecular formula C17H15F2N3O3 B2480320 N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide CAS No. 473805-10-6](/img/structure/B2480320.png)
N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a broader class of organic compounds known for their potential in various applications including pharmaceuticals. Its structure suggests it might exhibit interesting chemical and physical properties, warranting detailed investigation.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, often starting with specific aldehydes, isocyanides, and carboxylic acids in a one-pot reaction process. For example, novel acetamide derivatives have been synthesized using a Passerini three-component reaction, which is efficient and yields the products quantitatively at room temperature (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity and potential applications. Crystallography studies provide insights into the bond lengths, angles, and overall molecular geometry, which are essential for predicting the behavior of these molecules in different environments.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, indicating a versatile chemical reactivity profile. Their ability to undergo substitution, addition, and cyclization reactions opens pathways for the synthesis of a wide range of derivatives with potential biological activity (Didenko et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Studies on similar compounds have detailed the conditions under which they form different hydrates or co-crystals, affecting their solubility and stability (Karmakar & Baruah, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and interactions with biological molecules, are critical. For instance, some derivatives have been studied for their binding affinity to biological targets, indicating the importance of the molecular structure in determining biological activity (Missioui et al., 2022).
科学的研究の応用
Antimicrobial and Antiprotozoal Properties
Quinoxaline derivatives, including N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide, have been investigated for their antimicrobial and antiprotozoal activities. For instance, Patel et al. (2017) studied the antimicrobial and antiprotozoal properties of quinoxaline-based 1,3,4-oxadiazoles, revealing promising results against bacteria, fungi, and Trypanosoma cruzi compared to reference drugs (Patel et al., 2017).
Structural Studies
Several studies have focused on the structural characteristics of quinoxaline derivatives. For example, Kalita et al. (2010) investigated the spatial orientations of amide derivatives in anion coordination, providing insights into the molecular structures of these compounds (Kalita & Baruah, 2010).
Cancer Cell Inhibition
El Rayes et al. (2022) conducted a study on quinoxaline derivatives to assess their efficacy on cancer cell viability and proliferation. The research demonstrated that certain compounds within this category had inhibitory action on cancer cells, highlighting their potential as therapeutic agents (El Rayes et al., 2022).
Pesticidal Activities
Research by Liu et al. (2020) focused on the synthesis of novel quinoxaline derivatives and their pesticidal activities. This study explored the potential of these compounds as new pesticides, offering an alternative approach to pest management (Liu et al., 2020).
Luminescent Properties
Wu et al. (2006) synthesized aryl amide type ligands and their lanthanide complexes, studying their luminescent properties. This research contributes to the understanding of the fluorescent characteristics of quinoxaline derivatives (Wu et al., 2006).
Inhibition of Aldose Reductase
A study by Qin et al. (2015) highlighted the role of quinoxaline derivatives in inhibiting aldose reductase, an enzyme involved in diabetic complications. This research suggests these compounds may be beneficial in managing diabetic complications (Qin et al., 2015).
特性
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3/c18-17(19)25-14-8-4-3-7-12(14)21-15(23)9-13-16(24)22-11-6-2-1-5-10(11)20-13/h1-8,13,17,20H,9H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOQTWOVGWZRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate](/img/structure/B2480237.png)
![2-Cyclopropyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2480241.png)
![7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480242.png)
![5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2480243.png)
![6-[3-(4-chlorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2480244.png)

![5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2480250.png)

![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2480253.png)

![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone](/img/structure/B2480258.png)
![1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2480259.png)
